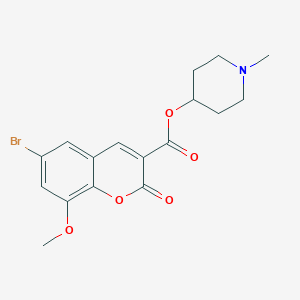
1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of the chromene family of compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by interacting with certain proteins and enzymes in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to exhibit anticancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate. One direction is the development of analogs of this compound with improved solubility and potency. Another direction is the study of the molecular mechanisms underlying the anticancer and anti-inflammatory activity of this compound. Additionally, this compound could be studied for its potential use as an inhibitor of other enzymes and proteins involved in various diseases.
Synthesemethoden
The synthesis of 1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has been reported in various research papers. One such method involves the reaction of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction mixture is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has been studied extensively for its potential applications in various fields. One such application is in the field of medicinal chemistry, where this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain enzymes.
Eigenschaften
Molekularformel |
C17H18BrNO5 |
|---|---|
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H18BrNO5/c1-19-5-3-12(4-6-19)23-16(20)13-8-10-7-11(18)9-14(22-2)15(10)24-17(13)21/h7-9,12H,3-6H2,1-2H3 |
InChI-Schlüssel |
REYSRDZHNGHVTB-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)


![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)



![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)